2-(Benzotriazol-1-yl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

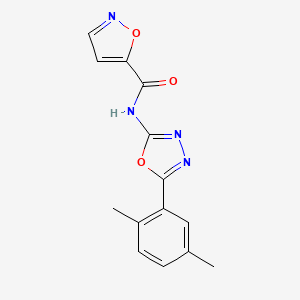

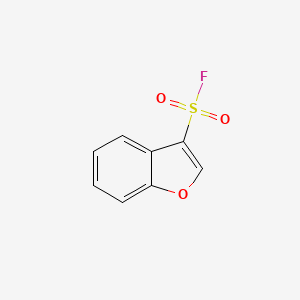

2-(Benzotriazol-1-yl)quinoline is a compound with the molecular formula C15H10N4 . It is a derivative of quinoline, a nitrogen-containing heterocycle, with a benzotriazole moiety attached .

Synthesis Analysis

The synthesis of 2-(Benzotriazol-1-yl)quinoline involves the reaction of 2-chloroquinoline-3-carbaldehyde with 1,2,4-triazole or benzotriazole . The reaction is carried out in the presence of a catalytic amount of acetic acid in THF and is heated under reflux for 7–8 hours .

Molecular Structure Analysis

The molecular structure of 2-(Benzotriazol-1-yl)quinoline is characterized by elemental analyses and IR, NMR, and MS spectra . It is a complex structure that includes a quinoline ring fused with a benzotriazole ring .

Chemical Reactions Analysis

Benzotriazole derivatives, including 2-(Benzotriazol-1-yl)quinoline, have been used in various chemical reactions. For instance, they have been used in the synthesis of diverse pharmacologically important heterocyclic skeletons .

Applications De Recherche Scientifique

1. Anticancer Properties

2-(Benzotriazol-1-yl)quinoline derivatives have shown promise in anticancer research. A study by Korcz et al. (2018) synthesized various quinoline derivatives and evaluated their cytotoxic properties against human tumor cell lines. They found that benzotriazole-containing quinolines exhibited pronounced inhibitory effects on cancer cell growth, suggesting their potential as anticancer agents (Korcz et al., 2018).

2. Synthesis of Multipurpose Polymers

Benzotriazole and quinoxaline units, when combined, have been used to create novel acceptor moieties for the synthesis of donor-acceptor type polymers. Ozdemir et al. (2012) developed three new monomers incorporating these units. These polymers exhibited promising features for optoelectronic applications due to their distinct absorption bands and small band gaps (Ozdemir et al., 2012).

3. Fluorescent Probes

The derivatives of 2-(benzotriazol-1-yl)quinoline have been used to develop blue-green fluorescent probes. A study by Bodke et al. (2013) synthesized novel quinoline derivatives and analyzed their fluorescent properties in various solvents. These compounds were found to be highly fluorescent, indicating their potential as fluorescent probes (Bodke et al., 2013).

4. Synthesis of Substituted Piperidines

N,N-Bis[(benzotriazol-1-yl)methyl]benzylamines have been used to synthesize substituted piperidines, as demonstrated by Katritzky et al. (1999). This synthesis has implications in the development of novel compounds for various applications (Katritzky et al., 1999).

5. Electrochemical Behavior in Complexes

Studies on complexes containing benzotriazole-quinoline derivatives, like the research by Hanson and Warren (2018), have shown unique electrochemical behaviors. These findings are significant for developing catalysts for reactions like CO2 reduction (Hanson & Warren, 2018).

Safety and Hazards

Propriétés

IUPAC Name |

2-(benzotriazol-1-yl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4/c1-2-6-12-11(5-1)9-10-15(16-12)19-14-8-4-3-7-13(14)17-18-19/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOACPFPBTFMSKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)N3C4=CC=CC=C4N=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzotriazol-1-yl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2415197.png)

amine hydrochloride](/img/no-structure.png)

![5-Methyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2415200.png)

![1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B2415202.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2415207.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2415215.png)